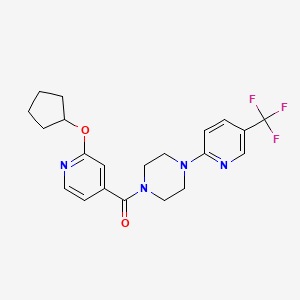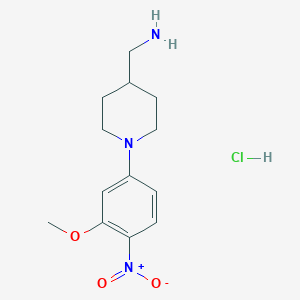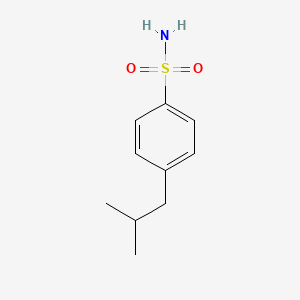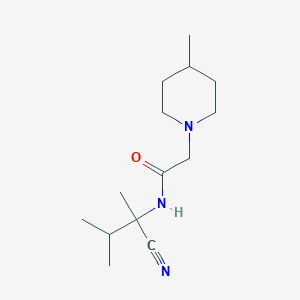![molecular formula C17H15BrN2O2 B2957215 1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 868155-43-5](/img/structure/B2957215.png)
1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms. The presence of bromophenyl and hydroxyphenyl groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring substituted with bromophenyl and hydroxyphenyl groups. The exact structure would depend on the positions of these substitutions .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The bromine atom could be reactive and might be replaced by other groups in a substitution reaction. The hydroxy group could potentially be involved in reactions as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a bromine atom could make the compound relatively heavy and possibly increase its boiling point and melting point. The hydroxy group could allow for hydrogen bonding, which might affect the compound’s solubility .Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-4-2-3-5-17(14)22)10-15(19-20)12-6-8-13(18)9-7-12/h2-9,16,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXJWJGBRLWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)
![1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2957151.png)
![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)